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molecular formula C9H23NOSi B2355642 N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine CAS No. 204580-28-9

N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine

Cat. No. B2355642
M. Wt: 189.374
InChI Key: GWQLMSTUGJQEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943607B2

Procedure details

DIPEA (2.45 mL, 14.0 mmol) and tert-butyldimethylsilyl chloride (1.51 g, 10.0 mmol) were added to a solution of 2-(methylamino)ethanol (751 mg, 10.0 mmol) in dry DCM (25 mL) under argon and the reaction mixture allowed to stir at RT for 16 hours. Diethyl ether (50 mL) and water (50 mL) were added to the reaction mixture and the aqueous phase was extracted with diethyl ether (3×30 mL). The combined extracts were dried (MgSO4), filtered and evaporated to give a pale yellow oil which was dried under high vacuum to give the title compound (1.91 g).
Name
Quantity
2.45 mL
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
751 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.[Si:10](Cl)([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11].[CH3:18][NH:19][CH2:20][CH2:21][OH:22].C(OCC)C>C(Cl)Cl.O>[Si:10]([O:22][CH2:21][CH2:20][NH:19][CH3:18])([C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
2.45 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.51 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
751 mg
Type
reactant
Smiles
CNCCO
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with diethyl ether (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil which
CUSTOM
Type
CUSTOM
Details
was dried under high vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCNC
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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